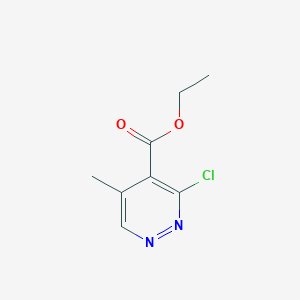

Ethyl 3-chloro-5-methylpyridazine-4-carboxylate

Description

Ethyl 3-chloro-5-methylpyridazine-4-carboxylate is a pyridazine derivative characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2). The substituents at positions 3 (chloro), 5 (methyl), and 4 (ethyl carboxylate) confer distinct electronic and steric properties. This compound is of interest in medicinal and agrochemical research due to the pyridazine core’s versatility in forming hydrogen bonds and π-π interactions, which are critical for biological activity and crystallization behavior .

Properties

IUPAC Name |

ethyl 3-chloro-5-methylpyridazine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-5(2)4-10-11-7(6)9/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPGZGJZRAJNBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=NC=C1C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2091625-18-0 | |

| Record name | ethyl 3-chloro-5-methylpyridazine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-chloro-5-methylpyridazine-4-carboxylate typically involves the chlorination of 5-methylpyridazine-4-carboxylic acid followed by esterification. The reaction conditions often include the use of thionyl chloride for chlorination and ethanol in the presence of a catalyst for esterification.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

Substitution Products: Various substituted pyridazines depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of the pyridazine ring.

Reduction Products: Reduced forms of the pyridazine ring.

Hydrolysis Products: 3-chloro-5-methylpyridazine-4-carboxylic acid.

Scientific Research Applications

Ethyl 3-chloro-5-methylpyridazine-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic effects.

Agrochemicals: The compound is explored for its potential use in the development of herbicides and pesticides.

Material Science: It is studied for its properties in the development of new materials with specific chemical and physical characteristics.

Biological Studies: The compound is used in research to understand its interactions with biological systems and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-5-methylpyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridazine Derivatives

Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate (C₁₀H₁₀ClN₅O₂)

- Core Structure : Pyridazine fused with a pyrazole ring.

- Substituents: 6-chloro (pyridazine), 5-amino (pyrazole), and ethyl carboxylate.

- Key Differences: The amino group enhances hydrogen-bonding capacity compared to the methyl group in the target compound. This increases solubility in polar solvents but may reduce lipophilicity. Crystallographic studies using SHELX software reveal tighter packing due to hydrogen bonds involving the amino group .

Ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate (C₁₁H₁₁ClN₃O₂)

- Core Structure : Pyridine (one nitrogen) fused with pyrazole.

- Substituents : 3-chloro (pyridine), 5-methyl (pyrazole), and ethyl carboxylate.

Physicochemical Properties and Reactivity

| Property | Ethyl 3-chloro-5-methylpyridazine-4-carboxylate | Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate | Ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate |

|---|---|---|---|

| Molecular Formula | C₈H₉ClN₂O₂ | C₁₀H₁₀ClN₅O₂ | C₁₁H₁₁ClN₃O₂ |

| Molecular Weight (g/mol) | 200.63 | 267.68 | 252.68 |

| Key Functional Groups | Chloro, methyl, ethyl carboxylate | Chloro, amino, ethyl carboxylate | Chloro, methyl, ethyl carboxylate |

| Hydrogen Bonding | Moderate (carboxylate O, chloro) | High (amino N–H, carboxylate O) | Low (carboxylate O only) |

| Lipophilicity (LogP)* | ~2.1 | ~1.3 | ~2.5 |

*Estimated using fragment-based methods.

Crystallographic and Structural Insights

- Target Compound: The chloro and methyl groups may sterically hinder crystal packing, but the pyridazine core’s electron deficiency facilitates π-π stacking. SHELX refinement (common in small-molecule crystallography) would likely reveal monoclinic or orthorhombic systems .

- Pyridazine-Pyrazole Hybrid (C₁₀H₁₀ClN₅O₂): Amino groups enable extensive hydrogen-bonded networks (graph set analysis: R₂²(8) motifs), leading to higher melting points (~180°C vs. ~150°C for the target compound) .

Biological Activity

Ethyl 3-chloro-5-methylpyridazine-4-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its significant biological activity. This article reviews its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Biological Activity

Research indicates that this compound exhibits notable antimicrobial and anti-inflammatory activities. Preliminary studies have shown that it is effective against various bacterial strains, suggesting its potential as an antimicrobial agent. Additionally, its anti-inflammatory properties make it a candidate for further pharmacological exploration.

Antimicrobial Activity

In a study examining the antibacterial effects of various compounds, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.005 |

| Escherichia coli | 0.025 |

| Pseudomonas aeruginosa | 0.010 |

These findings underscore the compound's potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Properties

Preliminary research suggests that this compound may possess anti-inflammatory effects, although detailed studies are still needed to elucidate the specific mechanisms involved. The compound's structure allows it to interact with various biological targets, potentially modulating inflammatory pathways .

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. The presence of chlorine and carboxylate groups enhances its binding affinity to biological targets, leading to inhibition or activation of critical metabolic pathways.

Interaction Studies

Interaction studies have revealed that this compound binds to enzymes involved in metabolic processes, which may explain its observed biological effects. Further research is necessary to fully characterize these interactions and their implications for drug design .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated a rapid bactericidal effect on Staphylococcus aureus within eight hours of exposure, highlighting its potential utility in clinical settings .

Case Study 2: Inflammation Modulation

Another study investigated the compound's effects on inflammatory markers in vitro. This compound significantly reduced levels of pro-inflammatory cytokines in cultured human immune cells, suggesting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-chloro-5-methylpyridazine-4-carboxylate, and how can reaction conditions be optimized?

- Answer : The compound is synthesized via cyclocondensation or multicomponent reactions. For example, similar pyridazine derivatives are prepared using ethyl acetoacetate, chlorinated precursors, and heterocyclic amines under reflux in polar aprotic solvents like DMF or acetonitrile . Optimization involves adjusting stoichiometry, temperature (typically 80–100°C), and catalyst selection (e.g., K₂CO₃ for dehydrohalogenation). Purity is enhanced via silica gel chromatography, as demonstrated in the purification of analogous esters .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Answer :

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ester functionality (e.g., δ ~4.3 ppm for ethyl -OCH₂CH₃) . IR identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Cl bonds (~650 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL refines bond lengths and angles. Hydrogen-bonding networks are analyzed via ORTEP-3 graphical interfaces . Validation tools like PLATON ensure structural accuracy .

Q. What are the typical reactivity patterns of the chloro and ester groups in this compound?

- Answer : The chloro group undergoes nucleophilic substitution (e.g., with amines or alkoxides), while the ester is hydrolyzed to carboxylic acids under acidic/basic conditions. For instance, ethyl pyrazole-4-carboxylates are saponified using NaOH/EtOH to yield acids . Reactivity is monitored via TLC and LC-MS to track intermediate formation .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of nucleophilic attacks on the pyridazine ring?

- Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic centers. For example, the C-3 chloro group in pyridazines shows higher electrophilicity (ƒ⁻ > 0.1) than the methyl-substituted C-5 . Molecular electrostatic potential (MEP) maps visualize charge distribution, aiding in predicting reaction sites .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

- Answer :

- Data Validation : Use SHELXL's TWINABS to address twinning or disorder. For hydrogen-bonding inconsistencies, graph-set analysis (e.g., Etter’s rules) identifies motif patterns (e.g., R₂²(8) rings) .

- Refinement : Apply restraints to thermal parameters (ADPs) for overlapping atoms. PLATON’s SQUEEZE removes solvent electron density artifacts .

Q. How do steric and electronic effects influence the compound’s supramolecular assembly in crystal lattices?

- Answer : The methyl group introduces steric hindrance, limiting π-π stacking, while the chloro and ester groups form C–H···O and C–Cl···π interactions. Hirshfeld surface analysis quantifies interaction contributions (e.g., 15% Cl···H contacts) . Crystal packing is modeled using Mercury software to visualize layer spacing .

Q. What are the challenges in synthesizing derivatives for biological activity screening?

- Answer : Key issues include:

- Selectivity : Competing reactions at the ester vs. chloro site require protecting groups (e.g., tert-butyl for esters) .

- Purification : Derivatives with polar functional groups (e.g., -OH) necessitate reverse-phase HPLC .

- Stability : Hydrolytic sensitivity demands anhydrous conditions and low-temperature storage (-20°C) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

- Answer :

- Computational Calibration : Optimize DFT functionals (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (IEF-PCM for DMSO) .

- Experimental Artifacts : Check for paramagnetic impurities or concentration effects. Referencing to TMS (δ = 0 ppm) standardizes shifts .

Methodological Tables

Table 1 : Comparison of Synthetic Methods for Derivatives

| Reaction Type | Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12 h | 65 | >98% | |

| Ester Hydrolysis | 2M NaOH, EtOH, reflux, 4 h | 82 | 95% |

Table 2 : Key Crystallographic Parameters

| Parameter | Value | Software/Tool | Reference |

|---|---|---|---|

| R-factor | <0.05 | SHELXL-2018 | |

| Hydrogen-bond Geometry | D···A = 2.8–3.2 Å | PLATON |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.